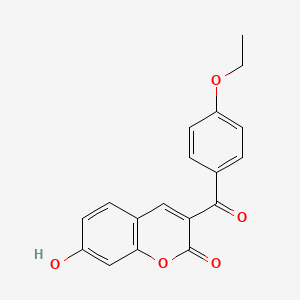

![molecular formula C22H31ClN2O5 B6478572 5-chloro-7-[(dipentylamino)methyl]quinolin-8-ol; oxalic acid CAS No. 475041-07-7](/img/structure/B6478572.png)

5-chloro-7-[(dipentylamino)methyl]quinolin-8-ol; oxalic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-7-[(dipentylamino)methyl]quinolin-8-ol; oxalic acid, also known as 5CQA, is a chemical compound with a variety of uses in scientific research. It is a colorless, water-soluble organic acid that has been used in a variety of scientific studies, including in the synthesis of pharmaceuticals and in the study of biochemical and physiological effects. In

Scientific Research Applications

Anticancer Activity

The compound’s anticancer potential arises from its complex formation with redox-active copper and iron ions. Studies reveal that derivatives of 8-hydroxyquinoline (Q-1) exhibit significant cytotoxicity against human uterine sarcoma cells (MES-SA/Dx5). Notably, 5-chloro-7-[(dipentylamino)methyl]quinolin-8-ol (Q-4) demonstrates potent toxicity in drug-resistant cells (IC50 = 0.2 μM). The compound’s metal-binding properties play a crucial role, with weaker copper(II) and iron(III) binding correlating to elevated toxicity. Interestingly, the more cytotoxic ligands stabilize the lower oxidation state of metal ions.

Palladium Complexes

In addition to its biological activity, 5-chloro-7-iodoquinolin-8-ol (CQ) forms an ionic complex with palladium (PdII). The structure consists of a square-planar [PdCl2(CQ)] complex anion, where the PdII atom is surrounded by two chloride ligands in a cis configuration .

Raf Kinase Inhibition

Quinoline derivatives have been synthesized as novel Raf kinase inhibitors with potent and selective antitumor activities . While specific compounds need further investigation, this highlights the compound’s potential in targeted cancer therapy.

properties

IUPAC Name |

5-chloro-7-[(dipentylamino)methyl]quinolin-8-ol;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29ClN2O.C2H2O4/c1-3-5-7-12-23(13-8-6-4-2)15-16-14-18(21)17-10-9-11-22-19(17)20(16)24;3-1(4)2(5)6/h9-11,14,24H,3-8,12-13,15H2,1-2H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPTUNNKSGCPMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CCCCC)CC1=CC(=C2C=CC=NC2=C1O)Cl.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-7-((dipentylamino)methyl)quinolin-8-ol oxalate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-5-[2-(3-methyladamantane-1-carbonyloxy)ethyl]-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium bromide](/img/structure/B6478491.png)

![ethyl 5-[2-hydroxy-3-(4-methylpiperazin-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride](/img/structure/B6478495.png)

![methyl 2-({[1,4'-bipiperidine]-1'-carbothioyl}amino)benzoate](/img/structure/B6478510.png)

![2-ethoxy-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6478523.png)

![ethyl 4-[1-(2-methylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B6478527.png)

![(2E)-3-(2-chlorophenyl)-N-cyclopropyl-N-[(thiophen-3-yl)methyl]prop-2-enamide](/img/structure/B6478531.png)

![N-cyclopropyl-4-(2-methoxyphenyl)-N-[(thiophen-3-yl)methyl]oxane-4-carboxamide](/img/structure/B6478535.png)

![N-[3-(dimethylamino)propyl]-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-(phenylsulfanyl)propanamide hydrochloride](/img/structure/B6478538.png)

![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B6478546.png)

![N'-[(1E)-(1-methyl-1H-pyrrol-2-yl)methylidene]adamantane-1-carbohydrazide](/img/structure/B6478566.png)

![ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate; bis(oxalic acid)](/img/structure/B6478578.png)

![1-(9H-carbazol-9-yl)-3-[(1-phenylethyl)amino]propan-2-ol; benzoic acid](/img/structure/B6478586.png)